molecular formula C19H23ClN2O2 B12748884 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride CAS No. 157596-40-2

3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride

Cat. No.: B12748884
CAS No.: 157596-40-2
M. Wt: 346.8 g/mol
InChI Key: BHQIKEQGXZPSGR-WQGAEACMSA-N
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Description

3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopropylamino group, a hydroxypropoxyimino group, and a dihydro-1H-benz(e)indene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride typically involves multiple steps:

    Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate precursor to introduce the cyclopropylamino group.

    Introduction of the Hydroxypropoxyimino Group: This step involves the reaction of a hydroxypropoxyimino precursor with the intermediate compound from the first step.

    Formation of the Dihydro-1H-benz(e)indene Core: This step involves cyclization reactions to form the dihydro-1H-benz(e)indene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can involve nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene
  • 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene acetate
  • 3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate

Uniqueness

3-(3-(Cyclopropylamino)-2-hydroxypropoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

157596-40-2

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

1-(cyclopropylamino)-3-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-15(11-20-14-6-7-14)12-23-21-19-10-9-17-16-4-2-1-3-13(16)5-8-18(17)19;/h1-5,8,14-15,20,22H,6-7,9-12H2;1H/b21-19-;

InChI Key

BHQIKEQGXZPSGR-WQGAEACMSA-N

Isomeric SMILES

C1CC1NCC(CO/N=C\2/CCC3=C2C=CC4=CC=CC=C34)O.Cl

Canonical SMILES

C1CC1NCC(CON=C2CCC3=C2C=CC4=CC=CC=C34)O.Cl

Origin of Product

United States

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